molecular formula C11H17N3O4 B1142685 (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid CAS No. 1260641-67-5

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid

Cat. No.: B1142685
CAS No.: 1260641-67-5
M. Wt: 255.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid is a chiral amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and an imidazole ring attached to the side chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Introduction of the Imidazole Ring: The protected amino acid is then reacted with an imidazole derivative under suitable conditions to introduce the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Substitution Reactions: Products typically include substituted imidazole derivatives.

    Deprotection Reactions: The major product is the free amino acid with an imidazole side chain.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor to drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The Boc protecting group ensures the compound remains stable and inactive until it reaches the desired site of action, where it can be deprotected to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrol-1-yl)propanoic acid: Contains a pyrrole ring instead of an imidazole ring, leading to different chemical properties and reactivity.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid is unique due to its combination of a Boc-protected amino group and an imidazole side chain. This structure provides a balance between stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

(2S)-3-imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)6-14-5-4-12-7-14/h4-5,7-8H,6H2,1-3H3,(H,13,17)(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKMWDFFFCQCFA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1C=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN1C=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434234
Record name N-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122225-53-0
Record name N-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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